Bradykinin is a 9-amino acid peptide that dilates blood vessels and consequently reduces blood pressure by inducing the release of prostacyclin, nitric oxide, and endothelium-derived hyperpolarizing factor. It also contracts non-vascular smooth muscle in the bronchus and gastrointestinal tract, increases vascular permeability, and is involved in the mechanism of pain mediation. The discovery of bradykinin-potentiating peptides from snake venom led to the discovery of a class of highly-effective anti-hypertensive drugs, the ACE inhibitors, which have been shown to prevent angiotensin-converting enzyme’s inactivation of bradykinin.
Bradykinin is a physiologically and pharmacologically active peptide of the kinin group of proteins, consisting of nine amino acids.
Bradykinin acetate salt
CAS No.: 6846-03-3
Cat. No.: VC0549345
Molecular Formula: C50H73N15O11
Molecular Weight: 1060.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6846-03-3 |
---|---|
Molecular Formula | C50H73N15O11 |
Molecular Weight | 1060.22 |
IUPAC Name | acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Standard InChI | InChI=1S/C50H73N15O11.C2H4O2/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;1-2(3)4/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,38-,39-;/m0./s1 |
SMILES | CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |
Boiling Point | N/A |
Melting Point | N/A |
Introduction
Chemical Structure and Properties
Bradykinin acetate salt is a white fine crystalline powder derived from the nonapeptide bradykinin. It exhibits notable stability and solubility characteristics that make it suitable for research and pharmaceutical applications.
Chemical Identification
The compound is formally identified through several key parameters:
Parameter | Value |
---|---|
CAS Number | 6846-03-3 |
Molecular Formula | C₅₀H₇₃N₁₅O₁₁ |
Molecular Weight | 1060.22 |
Physical State | White fine crystalline powder |
Density | 1.5±0.1 g/cm³ |
LogP | -0.82 |
Index of Refraction | 1.693 |
Water Solubility | Soluble |
Recommended Storage | 0°C |
The compound is known by several synonyms including Bradykinin xacetate salt, Kallidin I, Kallidin-9, BRS-640, and Bradykinin (human, mouse, rat, bovine) acetate .
Structural Characteristics
Bradykinin acetate salt consists of the bradykinin peptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) combined with acetate counterions. The peptide sequence creates a specific three-dimensional conformation that enables selective binding to bradykinin receptors. The acetate salt form enhances stability and solubility properties compared to the free peptide form .
Biological Activity and Functions
Bradykinin acetate salt exhibits diverse biological activities that reflect its importance in multiple physiological systems.
Cardiovascular Effects
Bradykinin acetate functions as a potent endothelium-dependent vasodilator, leading to reduced blood pressure. This action occurs primarily through stimulation of endothelial cells to release nitric oxide and prostacyclin, both powerful vasodilators. Interestingly, in certain contexts, it can also elicit vasoconstriction, demonstrating its complex regulatory role in vascular function .
The compound has demonstrated significant effects on cardiovascular parameters including:
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Systemic blood pressure regulation
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Stimulation of respiration
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Contraction of the nictitating membrane
Inflammatory Mediation
As an inflammatory mediator, bradykinin acetate salt plays essential roles in the body's response to tissue injury. In inflammatory conditions, it increases vascular permeability, facilitating the movement of immune cells and molecules to affected tissues. This action contributes to the cardinal signs of inflammation including redness, swelling, and pain .
In cultured endothelial cells, bradykinin has been shown to promote rapid dissociation of the endothelial nitric oxide synthase (eNOS):B2 receptor complex, a critical step in its vasodilatory pathway .
Smooth Muscle Effects
Beyond vascular effects, bradykinin acetate salt induces contraction of non-vascular smooth muscle, particularly in the bronchus and gastrointestinal tract. These actions contribute to its varied physiological effects throughout the body and explain some of its involvement in pathological conditions such as asthma .
Receptor Interactions and Signaling Mechanisms
The biological activities of bradykinin acetate salt are mediated through specific receptor interactions and downstream signaling events.
Bradykinin Receptor Types
Bradykinin acetate salt interacts with two primary receptor types:
Receptor | Expression Pattern | Primary Functions |
---|---|---|
B1 Receptor | Induced after tissue injury | Inflammation mediation, Pain signaling |
B2 Receptor | Constitutively expressed | Vasodilation, Blood pressure regulation |
The B2 receptor is the primary mediator of bradykinin's vasodilatory effects, while the B1 receptor becomes important in inflammatory and pain responses following tissue damage .
Signaling Pathways
Upon receptor binding, bradykinin acetate salt activates multiple intracellular signaling cascades:
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Nitric oxide (NO) pathway: Stimulates the production of NO via endothelial nitric oxide synthase
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Prostacyclin pathway: Increases production of prostaglandins, particularly prostacyclin (PGI2)
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Calcium mobilization: Triggers intracellular calcium release, affecting cellular contraction
Research in healthy men has shown that bradykinin administration dose-dependently increased plasma concentrations of 6-oxo-PGF1α, the stable hydrolysis product of prostacyclin, suggesting potential applications as a probe for PGI2 production in pathological states .
Research Applications and Clinical Significance
Bradykinin acetate salt has proved valuable in numerous research contexts, offering insights into physiological mechanisms and potential therapeutic approaches.
Inflammatory Research
In the mouse gastrointestinal tract and pancreas, bradykinin has been shown to stimulate extravasation from postcapillary venules by two- to sevenfold. This effect occurs through interaction with B2 receptors and stimulation of tachykinin release from sensory nerves, highlighting bradykinin's role in neurogenic inflammation .
Safety Aspect | Details |
---|---|
GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H315-H319-H335 (Skin irritation, Eye irritation, Respiratory irritation) |
Precautionary Statements | P261-P280-P271 (Avoid breathing dust/fumes, Wear protective equipment, Use only outdoors or in well-ventilated areas) |
WGK Germany | 3 (Severe hazard to waters) |
Safety Phrases | S24/25 |
Recommended Protective Equipment
When handling bradykinin acetate salt, the following personal protective equipment is recommended:
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